1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene
Description
1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene is an organic compound with the molecular formula C17H20O3 It is a member of the aryloxy ether family, characterized by the presence of an ether linkage between aromatic rings
Properties
IUPAC Name |
1-methoxy-3-[3-(2-methylphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-7-3-4-10-17(14)20-12-6-11-19-16-9-5-8-15(13-16)18-2/h3-5,7-10,13H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQJPPLXVXDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene typically involves the reaction of 1-methoxy-3-bromobenzene with 2-methylphenol in the presence of a base, such as potassium carbonate, and a phase transfer catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
- 1-Methoxy-3-(2-methylphenoxy)benzene
- 1-Methoxy-3-(3-methylphenoxy)propoxybenzene
- 2-Methoxy-3-methylphenol
Comparison: 1-Methoxy-3-[3-(2-methylphenoxy)propoxy]benzene is unique due to its specific ether linkage and the presence of both methoxy and methylphenoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
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